![molecular formula C14H22Cl2N2O B1421937 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1281019-20-2](/img/structure/B1421937.png)
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, also known as 3,4-dimethyl-1-(2-piperazin-1-yl-ethyl)-benzene-1,2-diol dihydrochloride, is a small molecule synthesized from the reaction of 1-(3,4-dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one and hydrochloric acid. It is a white powder that is soluble in water and has a melting point of 179-181°C. It is used in a variety of scientific research applications, including drug discovery and development, biochemical and physiological research, and laboratory experiments.
Scientific Research Applications
Spectroscopic Characterization :
- A study by Qin et al. (2005) employed spectroscopic techniques, including DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation, to fully assign NMR spectra for a similar dihydrochloride salt compound (Qin, Lin, Lin, Xue, & Ren, 2005).
Synthesis Methods :
- Guillaume et al. (2003) described a practical process for synthesizing a compound similar to the one , highlighting efficient removal of unwanted by-products and optimization of yield (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
- Research by Bhatia et al. (2016) involved synthesizing xanthene derivatives with a similar piperazine structure for evaluating their antiasthmatic activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Biological Activity :
- A study by Rajkumar et al. (2014) synthesized piperazine derivatives and evaluated their antimicrobial activities, showing significant antibacterial and antifungal properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine moiety and investigated their anticancer activities against breast cancer cells, with some compounds showing promising results (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Material Properties :
- Khedhiri et al. (2016) synthesized an organic-inorganic hybrid material incorporating a similar piperazine derivative, exploring its crystal structure and magnetic properties (Khedhiri, Mi, Rzaigui, & Nasr, 2016).
Pharmaceutical Intermediate Manufacturing :
- A method for manufacturing cetirizine dihydrochloride using a related intermediate was elaborated by Reiter et al. (2012), demonstrating the role of such compounds in drug synthesis (Reiter, Trinka, Bartha, Pongó, Volk, & Simig, 2012).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-11-3-4-13(9-12(11)2)14(17)10-16-7-5-15-6-8-16;;/h3-4,9,15H,5-8,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUYXUMSZVGMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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